HDAC4 Interaction: A Specific Low-Affinity Profile
1-(o-Tolyl)-1H-imidazole-4-carboxamide exhibits a specific, low-affinity interaction with human HDAC4 (IC50 = 10,000 nM) [1]. This contrasts with the profile of the structurally distinct 1,2-diarylimidazole-4-carboxamide class, which can achieve much higher potencies (IC50 values as low as 2.1 nM) against other HDAC isoforms like HDAC1/2 [2]. The ortho-tolyl substituent in the target compound is likely a key determinant of this reduced affinity, making it a valuable tool for studying the effects of weak HDAC4 engagement.
| Evidence Dimension | Inhibitory Potency (IC50) against Human Histone Deacetylase (HDAC) Enzymes |
|---|---|
| Target Compound Data | IC50 = 10,000 nM (HDAC4) |
| Comparator Or Baseline | BDBM50222318 (a 1,2-diarylimidazole-4-carboxamide derivative) exhibits IC50 = 2.1 nM against HDAC1/2 isolated from K562 cells. |
| Quantified Difference | The target compound is ~4,760-fold less potent against HDAC4 than the comparator is against HDAC1/2. |
| Conditions | Enzymatic assays using recombinant human HDAC4 (GST/His-tagged, expressed in Sf9 cells) and HDAC1/2 (isolated from K562 erythroleukemia cells). |
Why This Matters
This low-affinity profile makes the compound a unique tool for investigating the biological consequences of weak, non-covalent HDAC4 engagement, a research area distinct from studies with potent, pan-HDAC inhibitors.
- [1] BindingDB. Entry BDBM50568243 (CHEMBL4846752). Inhibition of recombinant human HDAC4. View Source
- [2] BindingDB. Entry BDBM50222318 (CHEMBL123626). Inhibitory activity against HDAC1/2 from K562 cells. View Source
